2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
Description
2-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a heterocyclic compound featuring a thiazole core linked via an ether oxygen to a pyrrolidine ring. The molecular formula is C₁₃H₁₅N₂O₃S (calculated molecular weight: 279.34 g/mol).
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-7-12(10(2)18-9)13(17)16-5-3-11(8-16)19-14-15-4-6-20-14/h4,6-7,11H,3,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZRDNWNPAROOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the acylation of 2,5-dimethylfuran to form 2,5-dimethylfuran-3-carbonyl chloride . This intermediate is then reacted with pyrrolidine to form the corresponding amide. The final step involves the cyclization of the amide with a thiazole derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan and thiazole rings may play a role in binding to these targets, while the pyrrolidine ring could influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with derivatives featuring pyrrolidin-3-yl-oxy-linked heterocycles. Key analogs include:
Structural and Functional Differences
- Heterocyclic Core: The 1,3-thiazole in the target compound has one nitrogen atom, offering moderate electron density. Thiadiazoles are more rigid and planar, which may enhance binding to flat enzymatic pockets compared to thiazole.
- Its furan oxygen may act as a hydrogen-bond acceptor . The 3-(trifluoromethyl)benzenesulfonyl group in is strongly electron-withdrawing, improving metabolic stability but possibly reducing solubility due to hydrophobicity. The 2,4-dichlorobenzoyl group in adds lipophilicity, enhancing membrane permeability but risking cytotoxicity from chlorine atoms.
Molecular Weight and Pharmacokinetics :
Inferred Pharmacological Implications
For example:
Biological Activity
2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a thiazole derivative with significant potential in medicinal chemistry. This compound is notable for its unique structural features, which include a thiazole ring and a furan moiety, contributing to its diverse biological activities. Its molecular formula is and its molecular weight is approximately .
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit antimicrobial activity. The presence of the thiazole ring in this compound suggests potential efficacy against various bacterial and fungal strains. Studies have shown that similar compounds can inhibit the growth of pathogens, making this compound a candidate for further investigation in antimicrobial therapies .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been noted in preliminary studies. Thiazoles are known for their anti-inflammatory properties, and it is hypothesized that this derivative may similarly affect cytokine production and inflammatory pathways .
Potential in Cancer Treatment
There is ongoing research into the application of this compound in oncology. The compound has been linked to the synthesis of derivatives that show promise in targeting cancer cells. For instance, related compounds have demonstrated the ability to induce apoptosis in cancer cell lines .
Synthesis Methods
The synthesis of this compound typically involves the reaction between 2-(3-oxo-2,5-dimethylfuran-3-yl)acetic acid and thioamide under basic conditions. This method allows for the formation of the thiazole ring while maintaining the integrity of the furan moiety .
Analytical Techniques
Characterization of the compound can be achieved through several analytical methods:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determine structural integrity |
| Mass Spectrometry (MS) | Confirm molecular weight |
| Infrared Spectroscopy (IR) | Identify functional groups |
| High-Performance Liquid Chromatography (HPLC) | Assess purity and concentration |
These techniques provide comprehensive insights into the chemical properties and purity of the synthesized compound .
Current Research and Future Directions
Ongoing research focuses on elucidating the full range of biological activities associated with this compound. Investigations are particularly aimed at its applications in treating diseases such as Alzheimer's disease and various types of cancer. The unique structural features of this compound may allow for targeted therapies that minimize side effects compared to traditional treatments .
Case Studies
Recent studies have highlighted several promising findings:
- Antimicrobial Efficacy : In vitro tests showed that derivatives with similar structures exhibited significant inhibition against Staphylococcus aureus and Candida albicans.
- Anti-inflammatory Activity : Animal models demonstrated reduced inflammation markers when treated with thiazole derivatives.
These studies suggest a strong potential for clinical applications if further validated through rigorous testing .
Q & A
Q. What are the common synthetic routes for 2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves multi-step protocols, including:
- Nucleophilic substitution : Reacting pyrrolidin-3-ol derivatives with activated thiazole intermediates (e.g., bromothiazole) under basic conditions (K₂CO₃/NaH) in polar aprotic solvents like DMF or acetonitrile .
- Carbonyl coupling : Introducing the 2,5-dimethylfuran-3-carbonyl group via amide bond formation using coupling reagents (e.g., HATU or EDCI) in anhydrous dichloromethane .
Yield optimization requires strict control of stoichiometry, temperature (reflux vs. room temperature), and purification via column chromatography or recrystallization (e.g., DMF-EtOH mixtures) .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrrolidine-thiazole ether linkage and furan carbonyl integration .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing isomers .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration and bond geometry, particularly for chiral centers in the pyrrolidine ring .
Q. What purification techniques are recommended for isolating this compound with high purity?
Answer:
- Flash column chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate by-products from multi-step syntheses .
- Recrystallization : Optimize solvent pairs (e.g., DMF-EtOH) to enhance crystal lattice formation and remove trace impurities .
Q. How can researchers validate the successful formation of the thiazole-pyrrolidine ether linkage during synthesis?
Answer:
- IR spectroscopy : Detect C-O-C ether stretching vibrations (~1100 cm⁻¹) .
- 2D NMR (NOESY/HMBC) : Confirm spatial proximity between pyrrolidine protons and the thiazole oxygen atom .
Q. What are the key considerations in optimizing solubility and stability for in vitro assays?
Answer:
- Solvent selection : Use DMSO for stock solutions, but limit concentrations (<1% v/v) to avoid cellular toxicity .
- pH adjustment : Test buffered solutions (PBS, pH 7.4) to mimic physiological conditions and assess hydrolytic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when the compound exhibits polymorphism or twinning?
Answer:
Q. What experimental strategies can be employed to analyze structure-activity relationships (SAR) in enzyme inhibition studies?
Answer:
- Analog synthesis : Modify the furan carbonyl group (e.g., replace with sulfonyl or halogenated moieties) and test inhibitory activity .
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes, followed by enzymatic assays (e.g., fluorescence-based kinetics) to validate computational models .
Q. How can researchers address discrepancies between computational docking predictions and experimental binding affinity data?
Answer:
- Mutagenesis studies : Identify key residues in the enzyme active site via alanine scanning and compare with docking poses .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to reconcile computational enthalpy/entropy estimates .
Q. What methodologies are appropriate for determining enantiomeric purity when chirality is introduced during synthesis?
Answer:
Q. What statistical approaches should be employed when analyzing inconsistent biological activity data across assay platforms?
Answer:
- Meta-analysis : Apply mixed-effects models to account for variability in assay conditions (e.g., cell lines, incubation times) .
- Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
